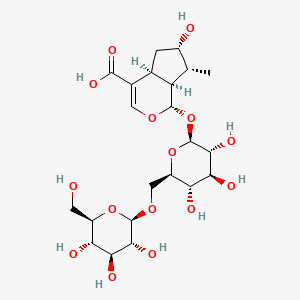

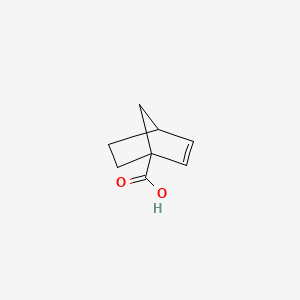

![molecular formula C14H16FNO B2575415 2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol CAS No. 477848-27-4](/img/structure/B2575415.png)

2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

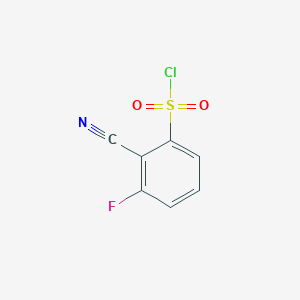

2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol (2-FQ) is an organic compound and a member of the quinuclidinol family of compounds. It is a white solid at room temperature and has the molecular formula C12H10FNO2. 2-FQ is a versatile compound with a wide range of applications, including in the synthesis of pharmaceuticals, in the development of new materials, and as a catalyst in organic synthesis.

Applications De Recherche Scientifique

Synthesis of Nitrogen Heterocycles

Quinuclidin-3-one derivatives serve as versatile intermediates for the synthesis of fused and spiro quinuclidine and its C-nucleosides, indicating the potential of compounds like "2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol" in contributing to the development of new nitrogen-containing heterocycles. These compounds are characterized by their structural diversity and have been explored for various pharmaceutical and synthetic applications (Hamama, Zoorob, & El‐Magid, 2011).

Development as Chemosensors

Compounds structurally related to "this compound" have been explored as chemosensors for metal ions. A notable application includes a highly selective turn-on fluorescence chemosensor for monitoring Zn2+ concentrations in living cells and aqueous solutions, showcasing the potential of these compounds in environmental and biological monitoring (Park et al., 2015).

Optical Properties and Fluorescence

The exploration of the optical properties of quinuclidine derivatives has led to the development of new classes of fluorophores. For example, the synthesis of indolizino[3,2-c]quinolines via oxidative Pictet-Spengler cyclization strategy has been reported, with these compounds demonstrating unique and desirable optical properties suitable for use as fluorescent probes in aqueous systems (Park et al., 2015).

Pharmaceutical Research Intermediates

Additionally, derivatives of quinuclidine, including "this compound," are considered in the synthesis of compounds with potential pharmacological activities. For instance, the NADPH-dependent 3-quinuclidinone reductase from Rhodotorula rubra catalyzes the stereospecific reduction of 3-quinuclidinone to (R)-3-quinuclidinol, which is applicable to the synthesis of various pharmaceuticals (Takeshita et al., 2009).

Propriétés

IUPAC Name |

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,9-10,14,17H,5-8H2/b13-9- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKVANDFEBKGCK-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2=CC3=CC=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN\2CCC1C(/C2=C/C3=CC=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821673 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

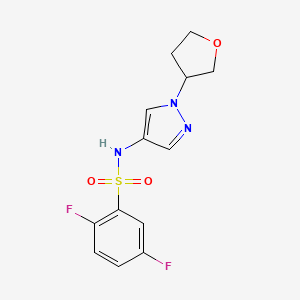

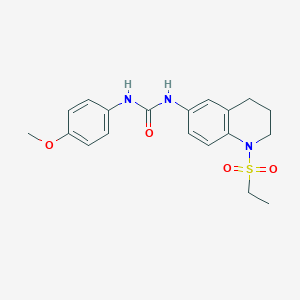

![8-(4-Chlorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2575337.png)

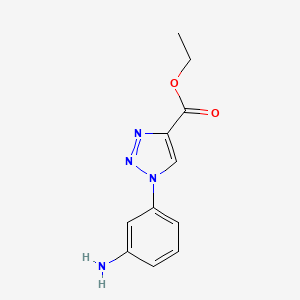

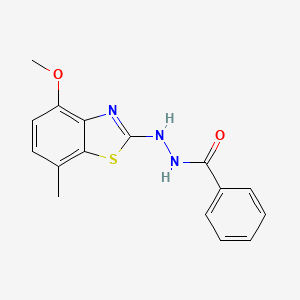

![1,3-Bis(7-oxaspiro[3.5]nonan-2-yl)urea](/img/structure/B2575339.png)

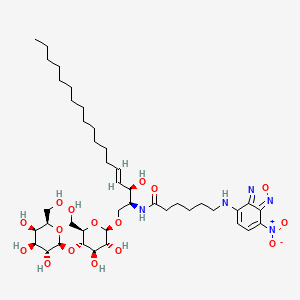

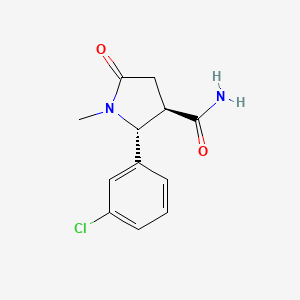

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2575343.png)

![ethyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2575349.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2575351.png)